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Compound of Interest

Compound Name: Butobendine

Cat. No.: B1250395 Get Quote

For Immediate Release

Shanghai, China – November 6, 2025 – This technical guide addresses the current scientific

understanding of Butobendine, a chemical entity identified by the molecular formula

C32H48N2O10. This document is intended for researchers, scientists, and professionals in

drug development who may have an interest in this compound. It is important to note at the

outset that publicly available research on Butobendine is exceptionally scarce, precluding an

in-depth analysis of its biological activities and mechanisms of action.

Physicochemical Properties and Identifiers
Despite the limited biological data, fundamental physicochemical properties and chemical

identifiers for Butobendine have been cataloged in various chemical databases. These

quantitative data are summarized below for ease of reference and comparison.
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Property Value Source(s)

Molecular Formula C32H48N2O10 PubChem, DrugBank

Molecular Weight 620.7 g/mol PubChem[1]

IUPAC Name

[(2S)-2-[methyl-[2-[methyl-

[(2S)-1-(3,4,5-

trimethoxybenzoyl)oxybutan-2-

yl]amino]ethyl]amino]butyl]

3,4,5-trimethoxybenzoate[1]

PubChem[1]

CAS Number 55769-65-8 PubChem[1]

Synonyms Butobendine, Butobendinum PubChem, DrugBank

Computed Properties

XLogP3 5.1 PubChem[1]

Hydrogen Bond Donors 0 Drug Central[2]

Hydrogen Bond Acceptors 12 Drug Central[2]

Rotatable Bond Count 21 Drug Central[2]

Topological Polar Surface Area 114 Å² PubChem[1]

Current Knowledge Gap and Hypothetical Research
Workflow
There is a significant lack of published experimental data regarding the synthesis,

pharmacology, toxicology, and potential therapeutic applications of Butobendine. Database

entries provide minimal information, with some suggesting a classification as an anti-arrhythmic

agent, though without supporting evidence.

Given this information vacuum, a structured approach would be necessary to elucidate the core

properties of Butobendine. The following section outlines a hypothetical experimental workflow

for the initial investigation of a novel compound like Butobendine with a putative

cardiovascular application.
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Proposed Investigational Workflow
The logical progression for characterizing a novel compound such as Butobendine would

involve a multi-stage process, beginning with fundamental in vitro assays and progressing to

more complex in vivo models, and eventually, if warranted, to clinical evaluation.
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Hypothetical Research Workflow for Butobendine

Phase 1: In Vitro Characterization

Phase 2: In Vivo Evaluation

Phase 3: Pre-clinical Development
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Hypothetical Research Workflow for Butobendine
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Conclusion
Butobendine (C32H48N2O10) remains an enigmatic molecule for which there is a significant

dearth of public research. The information available is confined to its basic chemical properties

and identifiers. For researchers and drug development professionals, Butobendine represents

an unexplored area of chemical space. The provided hypothetical workflow serves as a

potential roadmap for any future investigation into the therapeutic potential of this compound.

Further research is imperative to ascertain its synthesis, biological activity, and safety profile

before any conclusions about its utility can be drawn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1250395?utm_src=pdf-body
https://www.benchchem.com/product/b1250395?utm_src=pdf-body
https://www.benchchem.com/product/b1250395?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Butobendine
https://drugcentral.org/drugcard/3695
https://www.benchchem.com/product/b1250395#butobendine-molecular-formula-c32h48n2o10
https://www.benchchem.com/product/b1250395#butobendine-molecular-formula-c32h48n2o10
https://www.benchchem.com/product/b1250395#butobendine-molecular-formula-c32h48n2o10
https://www.benchchem.com/product/b1250395#butobendine-molecular-formula-c32h48n2o10
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1250395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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